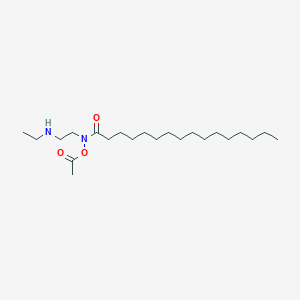
2-Methoxy-4-(1-methylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1-methylethyl)phenol, also known as thymol methyl ether, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to the benzene ring. This compound is known for its aromatic properties and is commonly found in essential oils of various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4-(1-methylethyl)phenol can be synthesized through several methods. One common approach involves the methylation of thymol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be synthesized via the methylation of thymol using methanol in the presence of a suitable catalyst such as sulfuric acid or aluminum chloride. This method allows for efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(1-methylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Applications De Recherche Scientifique
2-Methoxy-4-(1-methylethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties, making it useful in biological research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(1-methylethyl)phenol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-(1-methylethyl)phenol can be compared with other similar compounds such as:
Thymol: Lacks the methoxy group but has similar antimicrobial properties.
Eugenol: Contains a methoxy group and has similar aromatic properties but differs in its side chain structure.
Guaiacol: Another methoxy-substituted phenol with distinct applications in the food and pharmaceutical industries.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
53587-16-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-methoxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3 |
Clé InChI |
UTTAPTYWBUUIPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


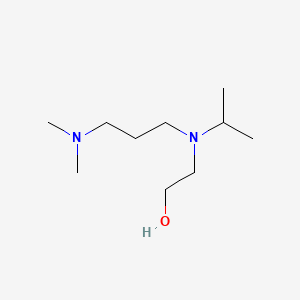
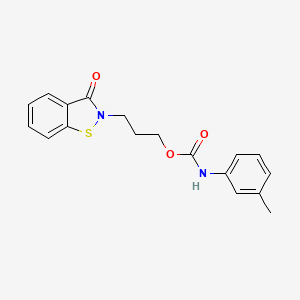
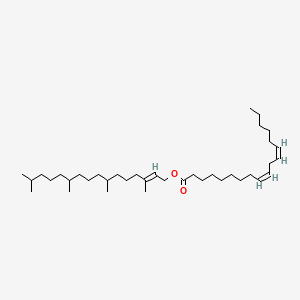



![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
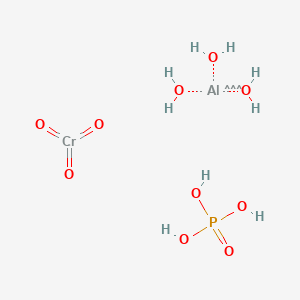

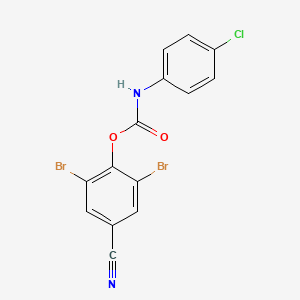
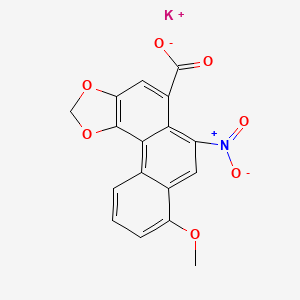
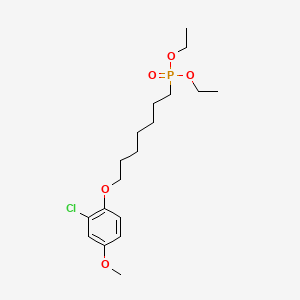
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)
